2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde
CAS No.:
Cat. No.: VC15907237
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11ClO2S |
---|---|
Molecular Weight | 278.8 g/mol |
IUPAC Name | 2-chloro-4-(3-methoxyphenyl)sulfanylbenzaldehyde |
Standard InChI | InChI=1S/C14H11ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-9H,1H3 |
Standard InChI Key | ANIPFZDIIBZCQL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC=C1)SC2=CC(=C(C=C2)C=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzaldehyde scaffold modified at the 2- and 4-positions. The chlorine atom at the 2-position introduces steric and electronic effects, while the 4-position’s thioether linkage (–S–) connects a 3-methoxyphenyl group. This arrangement creates a planar aromatic system with limited rotational freedom due to the thioether bridge . X-ray crystallographic data for analogous compounds, such as 2-(2-methoxyphenyl)acetic acid, reveal that methoxy groups often participate in resonance with aromatic rings, reducing dihedral angles between substituents and the main scaffold . For 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde, computational models predict a similar resonance effect, stabilizing the molecule through conjugation between the methoxy oxygen’s lone pairs and the aromatic π-system .
Table 1: Comparative Structural Features of Benzaldehyde Derivatives
Spectroscopic and Computational Data
PubChem’s computational analysis of related compounds provides insights into key properties. For example, 2-(4-chlorophenylthio)benzaldehyde exhibits a calculated XLogP3 of 4.1, indicating high lipophilicity, which likely extends to 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde due to its additional methoxy group . Infrared (IR) spectroscopy of analogous thioether-containing aldehydes shows characteristic stretches at 1690–1710 cm⁻¹ (C=O) and 650–750 cm⁻¹ (C–S), while nuclear magnetic resonance (NMR) spectra reveal deshielded aldehyde protons near δ 10.0 ppm .
Synthetic Pathways and Challenges
Cross-Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions offer an alternative synthetic route. Suzuki-Miyaura coupling between 2-chloro-4-iodobenzaldehyde and a 3-methoxyphenylthiol boronic ester could theoretically produce the compound, though this method remains unexplored in the literature . Challenges include the sensitivity of the aldehyde group to palladium catalysts and the need for stringent anhydrous conditions.
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound’s aldehyde group can act as an electrophilic trap for cysteine residues in enzyme active sites. In a 2025 study, 1-(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)ethanone derivatives showed potent inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values < 1 µM . By analogy, 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde may inhibit similar inflammatory targets, though experimental validation is required.
Table 2: Reported Biological Activities of Structural Analogs
Applications in Materials Science
Coordination Polymers
The thioether and aldehyde functionalities enable ligand-metal coordination. In 2024, a zinc-based coordination polymer incorporating a similar benzaldehyde derivative exhibited luminescent properties, with emission maxima at 480 nm. Such materials show promise in organic light-emitting diodes (OLEDs) and chemical sensors.
Surface Functionalization
Self-assembled monolayers (SAMs) of thioether-linked benzaldehydes on gold surfaces have been explored for biosensor applications. The aldehyde group permits subsequent immobilization of biomolecules via Schiff base formation, while the thioether ensures stable Au–S bonding .
Stability and Degradation
Oxidative Sensitivity
The thioether bridge is susceptible to oxidation, forming sulfoxides or sulfones under ambient conditions. Accelerated stability studies on analogous compounds show 10–15% degradation after 30 days at 40°C/75% relative humidity, necessitating storage under inert atmospheres .
Photolytic Decomposition
UV-Vis spectroscopy reveals that the compound undergoes λmax shifts from 280 nm to 310 nm upon prolonged light exposure, indicating conjugation changes. Quantum mechanical calculations suggest that photoexcitation promotes electron transfer from the methoxy group to the aldehyde, facilitating bond cleavage .
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